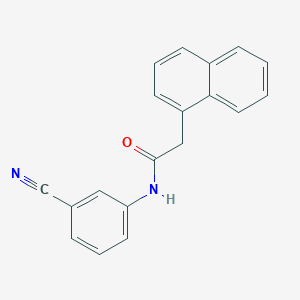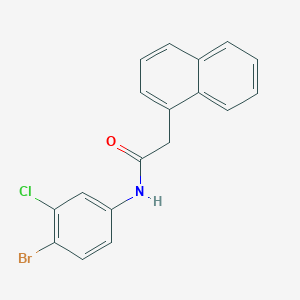![molecular formula C24H45NO3 B321296 2-[(hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321296.png)
2-[(hexadecylamino)carbonyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(hexadecylamino)carbonyl]cyclohexanecarboxylic acid is a complex organic compound characterized by a cyclohexane ring substituted with a hexadecylcarbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(hexadecylamino)carbonyl]cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Introduction of the Hexadecylcarbamoyl Group: This step involves the reaction of the cyclohexane ring with hexadecyl isocyanate under mild conditions to introduce the hexadecylcarbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(hexadecylamino)carbonyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various carbamoyl derivatives.
Scientific Research Applications
2-[(hexadecylamino)carbonyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of surfactants and emulsifiers due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-[(hexadecylamino)carbonyl]cyclohexanecarboxylic acid exerts its effects involves interactions with cellular membranes. The hexadecylcarbamoyl group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular targets may include membrane proteins and lipid molecules, leading to alterations in membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(octadecylcarbamoyl)cyclohexane-1-carboxylic acid: Similar structure with an octadecyl group instead of a hexadecyl group.
(1S,2R)-2-(dodecylcarbamoyl)cyclohexane-1-carboxylic acid: Contains a dodecyl group instead of a hexadecyl group.
Uniqueness
2-[(hexadecylamino)carbonyl]cyclohexanecarboxylic acid is unique due to its specific hexadecyl substitution, which imparts distinct amphiphilic properties, making it particularly useful in studies involving lipid membranes and surfactant applications.
Properties
Molecular Formula |
C24H45NO3 |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
(1S,2R)-2-(hexadecylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23(26)21-18-15-16-19-22(21)24(27)28/h21-22H,2-20H2,1H3,(H,25,26)(H,27,28)/t21-,22+/m1/s1 |
InChI Key |
VETZLLXJQUEXRH-YADHBBJMSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1CCCCC1C(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCNC(=O)[C@@H]1CCCC[C@@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1CCCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321213.png)
![2-(1-naphthyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B321218.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B321219.png)

![2-[(1-naphthylacetyl)amino]-N-phenylbenzamide](/img/structure/B321221.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321224.png)
![N-[4-({2-[(4-ethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321228.png)
![4,5-Dimethyl-2-[(1-naphthylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B321230.png)
![2-(2-chlorophenoxy)-N-(2-{[(2-chlorophenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321231.png)
![N-benzyl-N-(2-{benzyl[(4-ethylphenoxy)acetyl]amino}ethyl)-2-(4-ethylphenoxy)acetamide](/img/structure/B321232.png)
![2-(4-ETHYLPHENOXY)-N-{1-[2-(4-ETHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE](/img/structure/B321234.png)
![2-(4-ethylphenoxy)-N-[4-(4-{[(4-ethylphenoxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B321237.png)
